

Ethyl Dichlorofluoroacetate: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: Ethyl dichlorofluoroacetate

CAS No.: 383-61-9

Cat. No.: B1587254

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Abstract

Ethyl dichlorofluoroacetate has emerged as a pivotal building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its unique trifunctional nature—possessing chloro, fluoro, and ester moieties—renders it a versatile reagent for the strategic introduction of fluorinated motifs into complex molecular architectures. This guide provides an in-depth exploration of **ethyl dichlorofluoroacetate**, encompassing its fundamental physicochemical properties, synthesis, and characteristic reactivity. We will delve into the mechanistic underpinnings of its key reactions, offering field-proven insights into experimental design and execution. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this valuable synthetic tool.

Core Molecular Attributes of Ethyl Dichlorofluoroacetate

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application in synthesis. **Ethyl dichlorofluoroacetate** is a colorless to nearly colorless

liquid with a distinct chemical profile that dictates its handling, storage, and reactivity.[1]

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ ClF ₂ O ₂	[2][3]
Molecular Weight	158.53 g/mol	[2]
CAS Number	383-62-0	[2]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	96-97.5 °C (lit.)	[2]
Density	1.252 g/mL at 25 °C (lit.)	[2]
Refractive Index	n ₂₀ /D 1.358 (lit.)	

The Strategic Importance in Drug Discovery and Development

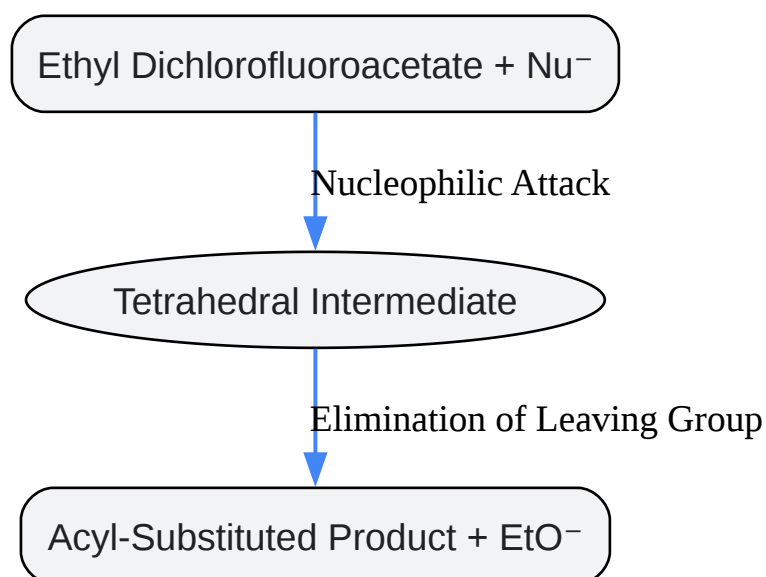
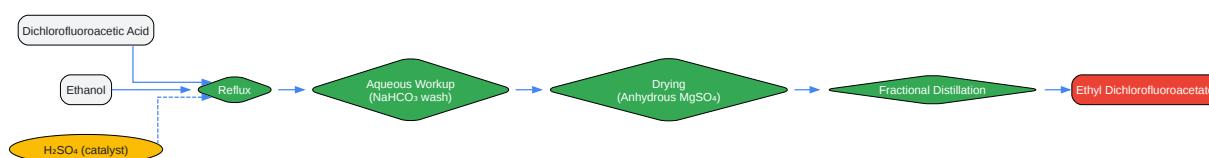
The incorporation of fluorine into drug candidates is a well-established strategy for enhancing their pharmacological profiles.[4] Fluorine's high electronegativity and relatively small van der Waals radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] **Ethyl dichlorofluoroacetate** serves as a key intermediate for the introduction of the difluoromethyl group, a moiety that can act as a bioisostere for hydroxyl groups or hydrogen atoms, leading to improved therapeutic properties. [4] This reagent is particularly valuable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and certain herbicides, where the presence of fluorine atoms can enhance metabolic stability and bioavailability.[2] Its application extends across various therapeutic areas, including oncology and infectious diseases, making it a crucial tool in the development of novel fluorinated compounds with tailored biological activity.[2][5]

Synthesis of Ethyl Dichlorofluoroacetate

The synthesis of α -halo esters like **ethyl dichlorofluoroacetate** typically involves the esterification of the corresponding carboxylic acid. A general and robust method for the

synthesis of a related compound, ethyl chloroacetate, is through the Fischer esterification of chloroacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[6][7]

Conceptual Synthesis Workflow



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Caption: General mechanism of nucleophilic acyl substitution.

The presence of electron-withdrawing fluorine and chlorine atoms on the α -carbon enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The Reformatsky Reaction

While not directly involving nucleophilic acyl substitution, the Reformatsky reaction is a crucial application for α -halo esters, including **ethyl dichlorofluoroacetate**, to form β -hydroxy esters. [8]The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) which then adds to a carbonyl compound. [8][9] Experimental Protocol: A Generalized Reformatsky Reaction

This protocol outlines the key steps for a Reformatsky reaction, which can be adapted for use with **ethyl dichlorofluoroacetate**.

Materials:

- Activated Zinc dust [10]* Iodine (catalytic amount) [10]* Toluene (solvent) [10]* **Ethyl dichlorofluoroacetate**
- Aldehyde or Ketone [10]* MTBE (for extraction) [10]* Anhydrous Na_2SO_4 [10] Procedure:
- Zinc Activation: A suspension of activated zinc dust and a crystal of iodine in toluene is refluxed for a short period and then cooled. [10]2. Reagent Addition: **Ethyl dichlorofluoroacetate** is added to the activated zinc suspension, followed by the addition of the aldehyde or ketone dissolved in toluene. [10]3. Reaction: The mixture is stirred at an elevated temperature (e.g., 90 °C) for a specified time. [10]4. Quenching and Extraction: The reaction is cooled and quenched with water. The resulting suspension is filtered, and the filtrate is extracted with a suitable solvent like MTBE. [10]5. Purification: The combined organic layers are washed, dried over an anhydrous salt, and concentrated. The crude product is then purified by silica gel chromatography. [10]

Safety, Handling, and Storage

Ethyl dichlorofluoroacetate is a hazardous chemical and requires careful handling to minimize risks.

- Hazards: It is a flammable liquid and vapor. It causes severe skin burns and eye damage. [11][12]* Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. [12][13]Keep away from heat, sparks, open flames, and other ignition sources. [11][13]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [12][14]Keep away from incompatible materials such as strong oxidizing agents and bases. [15]

Conclusion

Ethyl dichlorofluoroacetate is a powerful and versatile reagent in modern organic synthesis. Its unique combination of functional groups provides a gateway to a wide array of fluorinated molecules with significant potential in drug discovery and materials science. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

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